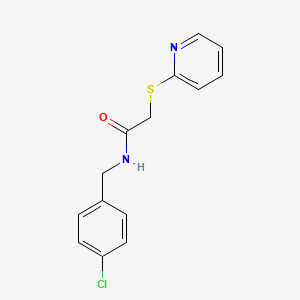![molecular formula C15H22N2O B5865569 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
作用機序
The exact mechanism of action of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and noradrenaline in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of GABA, serotonin, and noradrenaline in the brain. This compound has also been shown to decrease the levels of corticosterone, a stress hormone. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol in lab experiments is its high purity and yield. This compound has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of alcohol addiction. This compound has been shown to reduce alcohol consumption in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to exhibit antinociceptive effects in animal models, and further studies are needed to determine its potential as a pain medication. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been reported to yield high purity and yield of this compound.
科学的研究の応用
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, alcohol addiction, and schizophrenia.
特性
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-7,18H,8-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZWXHHYZCCSB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
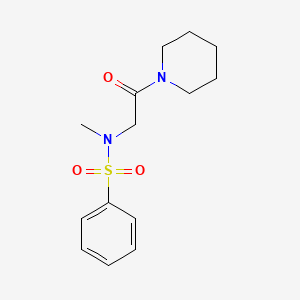
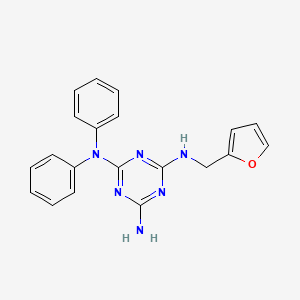
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
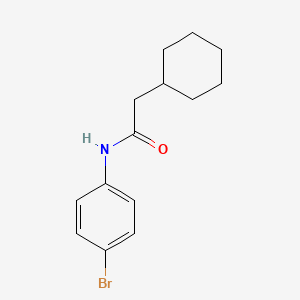
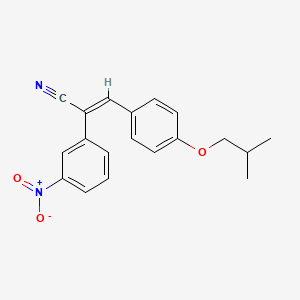
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)

![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
